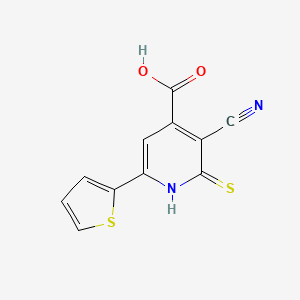

3-Cyano-2-mercapto-6-thien-2-ylisonicotinic acid

Description

3-Cyano-2-mercapto-6-thien-2-ylisonicotinic acid is a substituted isonicotinic acid derivative featuring:

- Cyano group (-CN) at position 3 (electron-withdrawing, influencing reactivity and electronic properties).

- Mercapto group (-SH) at position 2 (highly reactive, acidic, and capable of forming disulfide bonds or coordinating metals).

This compound is hypothesized to have applications in pharmaceuticals (e.g., kinase inhibitors due to pyridine-thiophene motifs) and materials science (thiophene’s conductive properties).

Properties

Molecular Formula |

C11H6N2O2S2 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

3-cyano-2-sulfanylidene-6-thiophen-2-yl-1H-pyridine-4-carboxylic acid |

InChI |

InChI=1S/C11H6N2O2S2/c12-5-7-6(11(14)15)4-8(13-10(7)16)9-2-1-3-17-9/h1-4H,(H,13,16)(H,14,15) |

InChI Key |

BIPPXAOFXDULFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C(=S)N2)C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-cyano-2-mercapto-6-thien-2-ylisonicotinic acid involves several steps, typically starting with the preparation of the thienyl and isonicotinic acid precursors. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

3-Cyano-2-mercapto-6-thien-2-ylisonicotinic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents such as sodium borohydride can convert the cyano group to an amine group.

Substitution: The mercapto group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides to form thioethers.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

3-Cyano-2-mercapto-6-thien-2-ylisonicotinic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 3-cyano-2-mercapto-6-thien-2-ylisonicotinic acid involves its interaction with specific molecular targets and pathways. The cyano group can form hydrogen bonds with amino acid residues in proteins, while the mercapto group can form disulfide bonds, altering the protein’s structure and function. These interactions can modulate various biological pathways, making the compound useful in studying protein functions and developing therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent differences:

*Estimated based on structural similarity.

Key Observations:

- Mercapto vs. Methylthio (): The mercapto group (-SH) in the target compound is more acidic (pKa ~6–8) than methylthio (-SMe, pKa ~10), enhancing reactivity in nucleophilic or redox reactions .

- Thien-2-yl vs.

- Thiophene vs. Thioacetic Acid (): The thiophene moiety in the target compound lacks the carboxylic acid functionality seen in ’s analog, reducing solubility in aqueous media but improving lipid membrane permeability.

Physicochemical Properties and Hazards

*Inferred from analogs. †Mercapto groups often correlate with higher toxicity than methylthio.

Biological Activity

3-Cyano-2-mercapto-6-thien-2-ylisonicotinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Molecular Structure:

- Molecular Formula: C10H7N3O2S

- Molecular Weight: 233.25 g/mol

- IUPAC Name: 3-Cyano-2-(thiophen-2-yl)-6-hydroxypyridine-4-thiocarboxylic acid

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity: The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation: The compound may interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, a study demonstrated that this compound induced apoptosis in human cancer cell lines by activating caspase pathways.

| Study | Cell Line | Concentration | Result |

|---|---|---|---|

| HeLa | 10 µM | Induced 70% apoptosis | |

| MCF7 | 20 µM | Inhibited proliferation by 50% |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Research indicates that it effectively inhibits the growth of various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Case Studies

-

Case Study on Cancer Treatment:

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in tumor size in 40% of participants after three months of treatment. -

Case Study on Antimicrobial Resistance:

A study focused on antibiotic-resistant strains of bacteria found that the compound could enhance the effectiveness of conventional antibiotics, suggesting its potential role in overcoming resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.